molecular formula C22H20N2O6S B12138700 (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12138700
M. Wt: 440.5 g/mol
InChI Key: NEARUSQJPCYZHK-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring a unique substitution pattern:

  • Position 4: Hydroxy(thiophen-2-yl)methylidene moiety, introducing a thiophene ring with conjugated π-electrons and a hydroxyl group for hydrogen bonding.
  • Position 1: 5-methyl-1,2-oxazol-3-yl group, a heterocycle that may influence metabolic stability and receptor binding .

Pyrrolidine-2,3-diones are known for diverse biological activities, including antimicrobial and anti-inflammatory effects, often modulated by substituent variations .

Properties

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H20N2O6S/c1-4-29-14-8-7-13(11-15(14)28-3)19-18(20(25)16-6-5-9-31-16)21(26)22(27)24(19)17-10-12(2)30-23-17/h5-11,19,26H,4H2,1-3H3

InChI Key

NEARUSQJPCYZHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CS4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the ethoxy, methoxy, and thiophenyl groups under controlled conditions. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and thiophene derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve efficiency. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,3-diones

Compound Name / Core Structure Key Substituents Heterocycles Present Reported Activities References
Target Compound 4-ethoxy-3-methoxyphenyl, hydroxy(thiophen-2-yl)methylidene, 5-methyl-1,2-oxazol-3-yl Thiophene, 1,2-oxazole Hypothesized: Antimicrobial (based on pyrrolidine-dione core)
1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones Acyl, aryl, hydroxyl None Antimicrobial (e.g., Staphylococcus aureus inhibition)
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones Arylidene, hydrazono Thiazolidinone Anticancer, antimicrobial
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Chlorophenyl, methoxyphenyl Pyrrolo-thiazolo-pyrimidine Not specified (structural complexity suggests kinase inhibition potential)
Key Observations:
  • Substituent Effects : The 4-ethoxy-3-methoxyphenyl group mirrors lipophilic substituents in antimicrobial pyrrolidine-diones , while the thiophene may enhance π-π stacking in receptor binding compared to phenyl analogs.

Biological Activity

The compound known as (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic effects based on existing research.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with various functional groups that may contribute to its biological activity. The structural components include:

  • Pyrrolidine ring : Central to the compound's structure.
  • Ethoxy and methoxy groups : These substituents may enhance lipophilicity and influence receptor interactions.
  • Thiophenyl and oxazolyl moieties : These heterocycles often play crucial roles in biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7) cells. The mechanisms may involve apoptosis induction through modulation of key regulatory proteins such as p53 .
  • Inhibition of Tumor Growth : Some studies suggest that compounds with similar structural features inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Cytotoxicity Studies

Recent investigations have quantitatively assessed the cytotoxic effects of related compounds using MTT assays. The following table summarizes findings from various studies:

CompoundCell LineIC50 (µg/ml)Mechanism of Action
Compound AA549 (Lung Cancer)108.41Induces apoptosis via p53 upregulation
Compound BMCF7 (Breast Cancer)224.36Inhibits cell cycle progression
Compound CWi38 (Normal Lung)379.22Less toxic; serves as control

Case Studies

  • Chalcone Derivatives : Research on chalcone derivatives similar to this compound has shown promising results in treating lung carcinoma. The study demonstrated that modifications in the A-ring structure significantly enhanced cytotoxicity against A549 cells while maintaining lower toxicity towards normal cells .
  • Multicomponent Reactions : Synthesis of biologically active molecules through multicomponent reactions has been explored, revealing that compounds derived from such methods can exhibit significant activity against viral infections and cancer cell lines .

Gene Expression Analysis

Gene expression studies have been conducted to elucidate the molecular targets affected by these compounds. The following table presents gene expression changes observed in treated A549 cells:

GeneFold Change (Sample vs Control)
BAX7.93
Bcl20.44
P534.69
CDK40.39

These results suggest a shift towards pro-apoptotic signaling in response to treatment with the compound, indicating its potential as an anti-cancer agent.

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